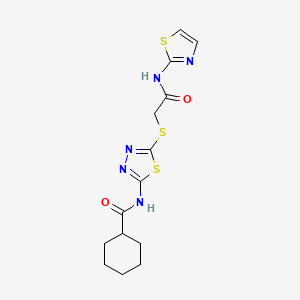

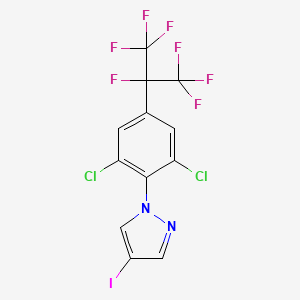

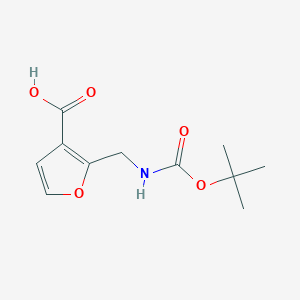

![molecular formula C18H11Cl2N3OS B2535561 N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide CAS No. 476643-01-3](/img/structure/B2535561.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide” is a compound that contains a benzimidazole moiety. Benzimidazole and its derivatives are known to exhibit numerous medicinal and pharmacological properties . They are considered as an important class of bioactive molecules due to their skeletal resemblance with naturally occurring nucleotides .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-diaminoaromatic compounds with aromatic aldehydes in a two-step procedure, which includes an oxidative cyclodehydrogenation of the corresponding aniline Schiff bases intermediates .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can show absorption bands corresponding to different functional groups present in the molecule .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, they can undergo nucleophilic rearrangements to synthesize various biheterocyclic motifs .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques. For instance, the UV-vis spectrum can be investigated to understand the electronic properties of the molecule. The calculated HOMO and LUMO energies can reveal charge transfer within the molecule .Aplicaciones Científicas De Investigación

Anticancer Potential

The Pd(II) complex derived from this compound has shown remarkable antiproliferative activity against cancer cell lines. In particular, it demonstrated an impressive IC50 value of approximately 10 μM against Ehrlich ascites carcinoma (EAC) cells. The complex’s mechanism of action involves antiangiogenic effects and apoptosis promotion, as evidenced by DNA condensation and FACS analysis. Its strong π–π stacking interaction with DNA further confirms its apoptotic characteristics .

Single-Molecule Magnets (SMMs)

Materials based on (benzo[d]imidazol-2-yl)methanols have practical significance. For instance, Co(II) cubane complexes derived from these compounds behave as SMMs with high barriers to relaxation. These complexes exhibit intriguing magnetic properties, making them valuable for potential applications in quantum information processing and data storage .

Catalysis for Water Electro-Oxidation

A cobalt catalyst derived from similar compounds has been developed for water electro-oxidation at neutral pH. This catalyst shows promising performance, with an overpotential of 390 mV and a turnover frequency of 1.83 s-1. Such catalysts are essential for sustainable energy conversion and storage .

Fluorophores and Near-Infrared Dyes

Certain derivatives of (benzo[d]imidazol-2-yl)methanols serve as red-emitting fluorophores with high quantum yields (~0.96). Additionally, they can be tuned to absorb near-infrared light (around 950 nm). These properties make them valuable for bioimaging, diagnostics, and optical sensing applications .

Antimicrobial Agents

Prominent derivatives of these compounds exhibit antimicrobial activity. Their potential as agents against bacterial and fungal infections makes them relevant for pharmaceutical research and development .

Formation of C–N Bonds

A versatile synthetic method allows the formation of C–N bonds using (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. This method provides access to a range of structurally diverse compounds, which can find applications in medicinal chemistry and materials science .

Mecanismo De Acción

The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and the target they interact with. For example, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, which could have implications for the treatment of type-2 diabetes .

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3OS/c19-15-9-11(16(20)25-15)18(24)23-12-6-2-1-5-10(12)17-21-13-7-3-4-8-14(13)22-17/h1-9H,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKDPPDFEWBQGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(SC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,5-dichlorothiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

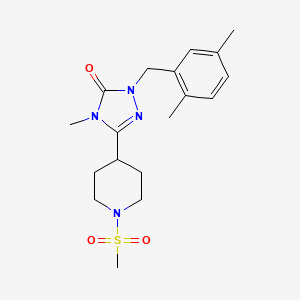

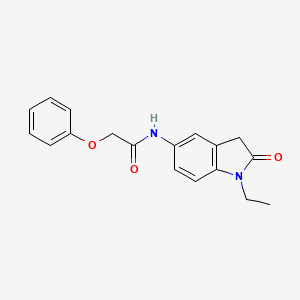

![2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2535481.png)

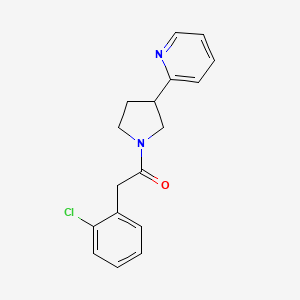

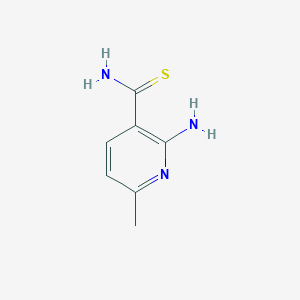

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)

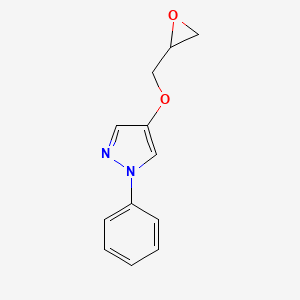

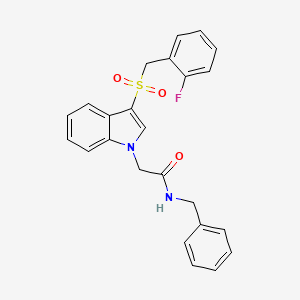

![1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride](/img/structure/B2535494.png)

![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2535496.png)

![Ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2535497.png)